1,1-Diphenyl-2-picrylhydrazyl

Antioxidant Capacity Food Additive Testing Phenolic Compound Screening

For antioxidant QC labs requiring regulatory acceptance, DPPH (CAS 1898-66-4) is the only stable radical codified in AOAC 2012.04, GB/T 27500-2011, and ISO 16373-1:2013. Using ABTS or TEMPO alternatives introduces systematic bias (~1.3 µmol TE/µmol under-reporting for catechins) and lacks official method status, compromising cross-study comparability and regulatory submission validity. DPPH's HAT-dominant mechanism and extensive QSAR datasets (169–1,373 compounds) make it the rational procurement choice for kinetic isotope effect studies and computational antioxidant discovery. Ensure batch-to-batch consistency with ≥97% HPLC purity from qualified suppliers.

Molecular Formula C18H12N5O6
Molecular Weight 394.3 g/mol
CAS No. 1898-66-4
Cat. No. B032988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Diphenyl-2-picrylhydrazyl
CAS1898-66-4
Synonyms2,2-Diphenylpicrylhydrazyl;  DPPH;  DPPH Radical;  Diphenylpicrylhydrazyl;  N,N-Diphenyl-N’-picrylhydrazyl;  1,1-Diphenyl-2-picrylhydrazyl;  1,1-Diphenyl-2-picrylhydrazyl Radical;  2,2-Diphenyl-1-(2,4,6-trinitrophenyl)hydrazinyl (DPPH radical);  2,2-Diphenyl
Molecular FormulaC18H12N5O6
Molecular Weight394.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2)[N]C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C18H12N5O6/c24-21(25)15-11-16(22(26)27)18(17(12-15)23(28)29)19-20(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H
InChIKeyHHEAADYXPMHMCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

1,1-Diphenyl-2-picrylhydrazyl (DPPH) Stable Free Radical: Core Specifications and Procurement Baseline


1,1-Diphenyl-2-picrylhydrazyl (DPPH; CAS 1898-66-4) is a nitrogen-centered stable free radical with molecular formula C₁₈H₁₂N₅O₆ and molecular weight 394.32 g/mol [1]. The compound exists as a deep purple crystalline powder with a characteristic absorption maximum at 517 nm that diminishes quantitatively upon reduction to the corresponding hydrazine [2]. As one of the few commercially available stable organic radicals that maintains persistent free radical character under ambient laboratory conditions, DPPH serves as a spectrophotometric probe for hydrogen atom transfer (HAT) and single electron transfer (SET) reactions without requiring in situ radical generation systems [3].

Why 1,1-Diphenyl-2-picrylhydrazyl Cannot Be Arbitrarily Replaced with ABTS, TEMPO, or Other Stable Radicals


Substituting DPPH with alternative stable radicals such as ABTS•+, galvinoxyl, or TEMPO derivatives introduces systematic bias in antioxidant capacity quantification due to fundamental differences in reaction mechanism selectivity, solvent compatibility profiles, and redox thermodynamics [1]. DPPH operates predominantly via a hydrogen atom transfer (HAT) mechanism that exhibits large kinetic isotope effects, whereas ABTS•+ primarily probes single electron transfer (SET) capacity, yielding divergent activity rankings for structurally similar phenolic compounds [2]. Furthermore, DPPH demonstrates catechol-moiety specificity that is not replicated by ABTS, FRAP, or ORAC assays [3]. The compound's well-characterized stoichiometric behavior and extensive literature calibration against Trolox equivalents across diverse compound classes make it the de facto primary reference standard for which replacement would compromise cross-study comparability and regulatory submission validity [4].

1,1-Diphenyl-2-picrylhydrazyl: Quantified Differentiation Evidence Versus Alternative Stable Radicals and Assay Reagents


Catechol Moiety Detection Sensitivity: DPPH Reports ~1.3 μmol TE/μmol Higher Activity than ABTS

In a systematic evaluation of 21 reference antioxidants including flavonoids, polyphenols, vitamins, amino acids, and peptides, DPPH and ABTS assays produced similar activity values across most compound classes with one notable exception: catechol-containing compounds. For catechol-based antioxidants, the DPPH assay yielded activity values approximately 1.3 μmol Trolox equivalent (TE) per μmol higher than the ABTS assay [1]. This differential sensitivity is attributed to DPPH's preferential reaction with the catechol moiety through hydrogen atom transfer, a mechanistic pathway that ABTS, operating via single electron transfer, does not equally access [1]. Additionally, correlation analysis between DPPH and FRAP (Ferric Reducing Antioxidant Power) assays demonstrated that DPPH results reflect ferric-reducing ability more precisely than ABTS assay results do [1].

Antioxidant Capacity Food Additive Testing Phenolic Compound Screening

Mechanistic Specificity: DPPH as the Benchmark Hydrogen Atom Transfer (HAT) Probe with Quantified Kinetic Isotope Effects

The hydrogen-transfer reaction from Trolox (water-soluble vitamin E analog) to β-cyclodextrin-solubilized DPPH• was characterized by stopped-flow spectrophotometry across temperatures from 283 K to 303 K in phosphate buffer (0.05 M, pH 7.0) [1]. Large kinetic isotope effects (KIE = kH/kD) were observed across the entire temperature range, with an isotopic ratio of the Arrhenius prefactor (AH/AD = 0.003) and an isotopic difference in activation energies of 19 kJ mol⁻¹ [1]. These parameters provide direct experimental evidence that quantum mechanical tunneling plays a role in the hydrogen-transfer reaction. In contrast, ABTS•+ radical cation does not participate in hydrogen atom transfer and therefore cannot serve as a probe for HAT kinetics [2].

Reaction Mechanism Kinetic Isotope Effect Hydrogen Atom Transfer Quantum Tunneling

Regulatory Acceptance and Standardization: DPPH as the Only AOAC, ISO, and GB/T Codified Stable-Radical Antioxidant Assay

Among stable-radical-based antioxidant assays, DPPH is uniquely codified in multiple national and international standard methods: AOAC Official Method 2012.04 for foods and beverages [1], GB/T 27500-2011 (Chinese national standard) [2], and ISO 16373-1:2013 [2]. While ABTS is referenced in ISO 16348:2013, it lacks the same breadth of cross-jurisdictional regulatory recognition. FRAP and ORAC methods have their own standard codes (AOAC 2012.03 for ORAC) but do not employ stable radicals as the primary detection reagent. Results from DPPH assays are expressed in Trolox equivalents using calibration curves constructed with Trolox at concentrations of 0.1–2 mg/mL [3], enabling direct inter-laboratory comparison and regulatory submission.

Regulatory Compliance Quality Control Standardized Testing Food Analysis

1,1-Diphenyl-2-picrylhydrazyl: Optimal Application Scenarios Based on Differential Evidence


Screening Botanical Extracts Rich in Catechol- or Pyrogallol-Containing Polyphenols

When testing plant extracts containing catechins, proanthocyanidins, gallic acid derivatives, or flavonoids with ortho-dihydroxyl substitution patterns, DPPH should be selected over ABTS or FRAP. Direct comparative data demonstrate that ABTS under-reports catechol compound activity by approximately 1.3 μmol TE/μmol relative to DPPH [1]. Using ABTS in this context would systematically underestimate the antioxidant capacity of green tea, grape seed, or quebracho extracts, potentially leading to incorrect potency claims or batch rejection.

Mechanistic Studies Requiring Hydrogen Atom Transfer (HAT) Kinetic Characterization

For investigations into the quantum mechanical tunneling contribution to antioxidant action or for determining kinetic isotope effects in hydrogen abstraction reactions, DPPH is the appropriate stable radical probe [1]. The large KIE values (AH/AD = 0.003; ΔEa = 19 kJ mol⁻¹) observed for Trolox-DPPH reactions provide a quantitative framework for studying HAT mechanisms that cannot be accessed using SET-dominant probes such as ABTS•+ or metal-reduction assays like FRAP [2].

Regulatory-Compliant QC Testing for Food, Beverage, and Nutraceutical Products

For quality control laboratories requiring methods with documented regulatory acceptance across multiple jurisdictions, DPPH is the only stable radical reagent codified in AOAC Official Method 2012.04, Chinese national standard GB/T 27500-2011, and ISO 16373-1:2013 [1][2]. Procurement of DPPH for these applications eliminates the need for additional method validation when submitting data to regulatory agencies in North America, Europe, and Asia, whereas alternative radicals lack comparable official method status.

Quantitative Structure–Activity Relationship (QSAR) Model Development for Phenolic Antioxidants

DPPH radical scavenging data generated under standardized conditions have been compiled into large-scale QSAR training sets covering 169 phenols [1] and up to 1,373 chemical compounds [2]. These datasets, derived from DPPH assays under consistent experimental conditions, enable in silico prediction of antioxidant capacity for novel compounds. No comparable large-scale, curated dataset exists for ABTS, TEMPO, or galvinoxyl radical scavenging activities, making DPPH the rational procurement choice for computational antioxidant discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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